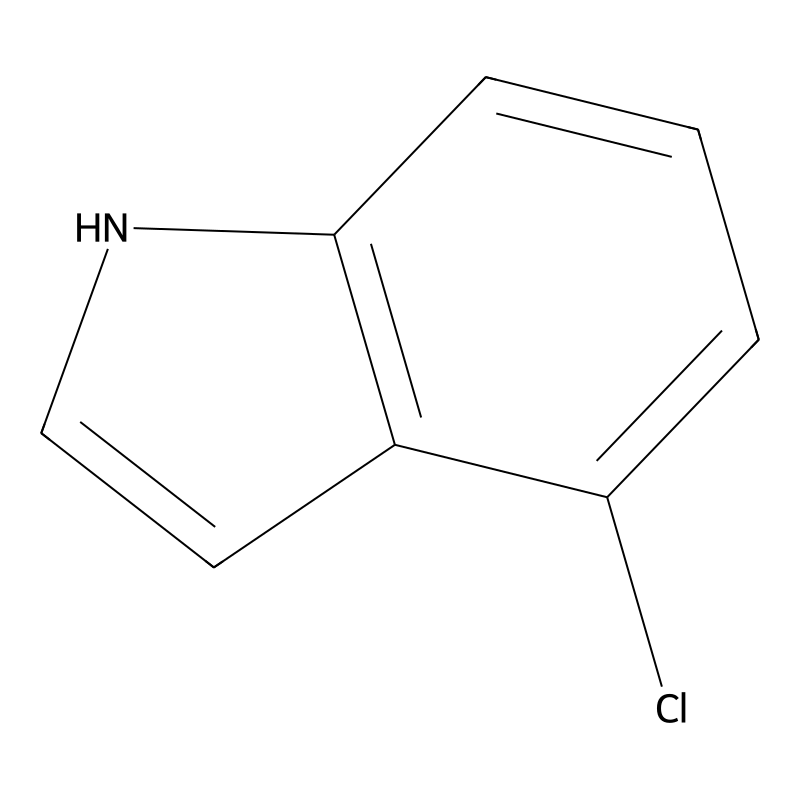

4-Chloroindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Chloroindole is an organic compound with the molecular formula C₈H₆ClN. It consists of an indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a chlorine atom substituted at the fourth position. This compound is notable for its role as a precursor in the synthesis of various biologically active derivatives, particularly in plant growth regulation.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: 4-Chloroindole can be reduced to form 4-chloroindoline, altering its reactivity and biological properties.

These reactions are crucial for synthesizing derivatives that exhibit enhanced biological activities.

4-Chloroindole and its derivatives, particularly 4-chloroindole-3-acetic acid, have demonstrated significant biological activities:

- Plant Growth Regulation: 4-Chloroindole-3-acetic acid acts as a plant growth regulator, promoting root formation and elongation in various plant species. It has been shown to enhance adventitious root formation in cuttings and increase coleoptile elongation in Avena species .

- Auxin Activity: The compound exhibits auxin-like properties, influencing plant growth and development by modulating cell elongation and division .

Various methods have been developed for synthesizing 4-chloroindole:

- From Indole Derivatives: A common method involves chlorination of indole using chlorinating agents such as phosphorus pentachloride or thionyl chloride.

- Via Nitro Compounds: Starting from nitro compounds like 2-chloro-6-nitrotoluene, 4-chloroindole can be synthesized through reduction and cyclization processes .

- Using Halogenated Precursors: The synthesis may also involve halogenated precursors that undergo substitution reactions to yield 4-chloroindole .

Research indicates that 4-chloroindole interacts with various biological systems:

- Plant Hormone Interaction: It has been shown to interact synergistically with other plant hormones, enhancing their effects on growth and development .

- Toxicological Studies: Interaction studies have revealed that while it promotes growth in plants, it can cause irritation in humans upon contact, necessitating careful handling .

Several compounds share structural similarities with 4-chloroindole. Here are some notable examples:

| Compound Name | Structure/Features | Unique Properties |

|---|---|---|

| Indole | Basic structure without chlorine | Found widely in nature; precursor to many compounds |

| 5-Bromoindole | Bromine substitution at the fifth position | Exhibits different biological activities compared to 4-chloro derivative |

| 4-Iodoindole | Iodine substitution at the fourth position | Shows distinct reactivity and biological properties |

| 2-Chloroindole | Chlorine at the second position | Different interaction profile with biological systems |

4-Chloroindole stands out due to its specific chlorine substitution pattern, which significantly influences its reactivity and biological activity compared to these similar compounds.

Indole chemistry's origins can be traced to the study of indigo dye in the 19th century, with Adolf von Baeyer making groundbreaking contributions when he reduced oxindole to indole using zinc dust in 1866 and subsequently proposed a formula for indole in 1869. The scientific interest in indole derivatives, including halogenated variants like 4-chloroindole, intensified significantly during the 1930s when researchers discovered that indole substituents are present in numerous important alkaloids and biologically active compounds.

Halogenated indoles represent a distinct class of compounds that have garnered considerable attention due to their enhanced bioactivity compared to non-halogenated analogs. Marine invertebrates have proven to be particularly rich sources of these compounds, providing researchers with diverse structural variants that exhibit unique chemical characteristics and biological activities. Among these, chlorinated indoles have emerged as compounds of special interest, with 4-chloroindole distinguishing itself through its versatility and specific reactivity profile.

The development of synthetic methodologies for halogenated indoles has paralleled the growing recognition of their importance. Traditional approaches to synthesizing compounds like 4-chloroindole often involved direct halogenation of indole, which presented challenges in controlling regioselectivity. Modern methods, including enzymatic halogenation, have opened new avenues for more selective and environmentally friendly production of these valuable compounds.

Strategic Importance in Bioactive Molecule Development

4-Chloroindole serves as a critical building block in the development of bioactive molecules, particularly in the pharmaceutical sector where it functions as a key intermediate in the synthesis of drugs targeting neurological disorders. Its importance stems from the indole scaffold's status as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with diverse biological activities.

The strategic value of 4-chloroindole in bioactive molecule development is highlighted by its remarkable antibacterial properties. Research has demonstrated that 4-chloroindole exhibits potent antibiofilm activity against Vibrio parahaemolyticus, a food-borne pathogen recognized as a leading cause of seafood-borne gastroenteritis globally. At a concentration of 20 μg/mL, 4-chloroindole inhibits more than 80% of biofilm formation, with a minimum inhibitory concentration (MIC) of 50 μg/mL against V. parahaemolyticus and Vibrio harveyi. More impressively, 4-chloroindole at 100 μg/mL demonstrates a bactericidal effect on V. parahaemolyticus within just 30 minutes, surpassing the efficacy of tetracycline at equivalent doses.

In plant biology, 4-chloroindole serves as a precursor to 4-chloroindole-3-acetic acid (4-Cl-IAA), an important plant hormone functioning as an auxin. This chlorinated auxin is found predominantly in the seeds of leguminous plants such as peas and broad beans, where it regulates various aspects of plant development. The relationship between 4-chloroindole and plant growth regulators underscores the compound's significance in understanding and potentially manipulating plant physiological processes.

Emerging Applications Across Disciplines

The versatility of 4-chloroindole has facilitated its application across numerous scientific disciplines, with emerging uses continuing to expand its importance. In pharmaceutical research, 4-chloroindole is utilized in studies related to serotonin receptors, aiding researchers in understanding their role in mood regulation and developing potential treatments for depression. This application capitalizes on the structural similarity between 4-chloroindole and serotonin, a neurotransmitter that contains an indole core.

Material science represents another field where 4-chloroindole is finding innovative applications. The compound is employed in the creation of novel polymers and materials, enhancing the properties of coatings and films used in electronics. These applications exploit the unique electronic and structural characteristics of 4-chloroindole to develop materials with specific functional properties.

In agricultural chemistry, 4-chloroindole demonstrates significant potential as a precursor for herbicides that contribute to effective weed management strategies. Furthermore, its connection to plant growth regulation through chlorinated auxins positions it as a valuable tool for understanding and manipulating plant development processes for agricultural benefits.

The emerging field of enzymatic halogenation has incorporated 4-chloroindole in research focusing on biocatalytic methods for chemical synthesis. Studies on enzymes such as RebH have explored their ability to catalyze the halogenation of indoles and related compounds, representing a more sustainable approach to introducing chlorine atoms into organic molecules. This green chemistry approach aligns with the current global trend toward more environmentally compatible chemical processes.

The biosynthesis of 4-chloroindole derivatives in plants represents a remarkable example of enzymatic halogenation processes that have evolved to produce specialized metabolites with enhanced biological activity. The most extensively studied pathway involves the production of 4-chloroindole-3-acetic acid (4-Cl-IAA), which stands as the only known halogenated plant hormone and serves as a more potent auxin analog compared to the widespread indole-3-acetic acid (IAA) [1].

Enzymatic Mechanisms and Pathway Characterization

Research conducted on Pisum sativum (pea) seeds has revealed a sophisticated biosynthetic pathway that diverges from conventional auxin biosynthesis through the incorporation of chlorine atoms at specific stages [1]. The pathway begins with the chlorination of tryptophan to form 4-chlorotryptophan (4-Cl-Trp), which subsequently undergoes enzymatic conversion through a novel intermediate, 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) [1].

The key enzymatic components responsible for this transformation include two tryptophan aminotransferases: TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2) [1]. These enzymes exhibit distinct temporal expression patterns and functional roles within the developing seed system. PsTAR1 demonstrates primary activity during the early stages of seed development, while PsTAR2 plays a crucial role in the later developmental phases, with tar2 mutants showing dramatically reduced 4-Cl-IAA levels as seeds mature [1].

Mechanistic Insights and Enzymatic Efficiency

The enzymatic halogenation process involves flavin-dependent halogenases that utilize a conserved mechanism requiring flavin adenine dinucleotide (FADH₂), molecular oxygen, and chloride ions [2] [3]. The mechanism proceeds through the formation of hypochlorous acid (HOCl) as an intermediate halogenating agent, which is generated through the reaction of C4a-peroxyflavin with chloride ions [3]. The regioselectivity of halogenation is determined by the precise positioning of the substrate relative to a conserved lysine residue within the enzyme active site [4].

Optimization studies have demonstrated the potential for significant improvements in enzymatic efficiency through systematic approaches. Genetic algorithm optimization of halogenase enzyme assays has achieved remarkable yield enhancements, increasing the production of halogenated tryptophan from 3.5% to 65% through the optimization of six different medium components [5]. This optimization approach represents a valuable strategy for enhancing the practical applications of enzymatic halogenation systems.

Comparative Analysis with Natural Auxin Biosynthesis

The biosynthesis of 4-Cl-IAA operates through a parallel pathway to conventional IAA production, utilizing the same enzymatic machinery but with chlorinated substrates [1]. This parallel processing ensures that both auxin types can be produced simultaneously within the same tissue, providing plants with a sophisticated mechanism for modulating auxin activity through halogenation. The chlorinated auxin exhibits enhanced biological activity in various bioassays compared to IAA, suggesting that halogenation serves as a natural strategy for augmenting hormonal potency [1].

Quantitative Production and Tissue Distribution

Seeds of agriculturally important legumes, including Lens culinaris, Lathyrus latifolius, Vicia faba, and Pisum sativum, contain some of the highest reported concentrations of 4-Cl-IAA found in any plant tissue [1]. The compound demonstrates mobility within the plant, with evidence suggesting that 4-Cl-IAA synthesized in young seeds can be transported to pod tissues where it contributes to normal pod elongation processes [1].

Enzymatic Kinetics and Catalytic Parameters

The enzymatic systems involved in 4-chloroindole biosynthesis demonstrate characteristic kinetic parameters that reflect their specialized function. Tryptophan 7-halogenase systems exhibit moderate turnover numbers with specific cofactor requirements including FADH₂, O₂, and chloride ions [2] [3]. The catalytic efficiency of these systems can be enhanced through protein engineering approaches, with some variants showing up to 90-fold improvements in apparent kcat values and 300-fold increases in total turnover numbers [6] [7].

| Enzyme System | Substrate Specificity | Catalytic Efficiency | Cofactor Requirements | Regioselectivity |

|---|---|---|---|---|

| PsTAR1 | 4-Cl-Trp | High activity | Standard cofactors | IPyA formation |

| PsTAR2 | 4-Cl-Trp | Dramatic effect | Standard cofactors | IPyA formation |

| Tryptophan 7-halogenase | L-Tryptophan C7 | Standard | FADH₂, O₂, Cl⁻ | C7 specific |

| Optimized variants | Various indoles | 90-fold improvement | FADH₂, O₂, halide | Tunable |

The plant biosynthetic pathways for 4-chloroindole derivatives represent a sophisticated example of natural product chemistry where enzymatic halogenation has evolved to enhance the biological activity of essential plant hormones. These systems provide valuable insights into the mechanisms of enzymatic halogenation and serve as models for developing biotechnological applications in the production of halogenated compounds with enhanced biological properties.

Marine Invertebrate-Derived Halogenated Indole Alkaloids

Marine invertebrates represent an extraordinarily rich source of halogenated indole alkaloids, producing an impressive diversity of structurally complex compounds that incorporate chlorine, bromine, and iodine atoms into their indole-based frameworks [8] [9]. These organisms have evolved sophisticated biosynthetic machinery that enables the selective incorporation of halogens from seawater, resulting in natural products with enhanced biological activities and unique pharmacological properties.

Structural Diversity and Chemical Classification

The marine-derived halogenated indole alkaloids encompass several major structural classes, each characterized by distinctive biosynthetic origins and biological activities. The meridianins and their related compounds, including variolins, psammopemmins, and aplicyanins, represent one of the most extensively studied groups [8] [9]. These compounds share a common 3-substituted indole nucleus but differ in their halogenation patterns and additional structural modifications.

Aplysinopsins constitute another significant class of marine halogenated indole alkaloids, primarily isolated from sponges and characterized by their brominated indole cores [10] [11]. These compounds have attracted considerable attention due to their potent antimicrobial activities and ability to inhibit bacterial biofilm formation, making them promising candidates for addressing antibiotic resistance challenges.

The leptoclinidamines represent a structurally distinct group of halogenated indole alkaloids with diverse biological activities, while the plakohypaphorines are particularly notable for being among the first iodinated indole compounds isolated from natural sources [10] [9]. The plakohypaphorines A-C, isolated from the Caribbean sponge Plakortis simplex, demonstrate significant antihistaminic activity and represent pioneering examples of naturally occurring iodinated indole derivatives.

Organismal Sources and Ecological Distribution

Marine invertebrates from diverse taxonomic groups have evolved the capacity to produce halogenated indole alkaloids, with sponges, tunicates, bryozoans, and molluscs serving as the primary sources [8] [10] [9]. The bryozoan Flustra foliacea has proven to be particularly prolific, yielding an extensive array of brominated and prenylated indole alkaloids collectively known as flustramines [10]. These compounds exhibit remarkable structural diversity and demonstrate multiple biological activities, including cytotoxic, antimicrobial, muscle relaxant, and butyrylcholinesterase inhibitory effects.

Sponges of the genera Rhopaloeides, Hyrtios, Smenospongia, and Iotrochota have yielded numerous halogenated indole derivatives, including 5,6-dibromo-l-hypaphorine and various bromoindole-3-carboxylic acid derivatives [12] [10]. The South Pacific marine sponges have been particularly productive sources, with Hyrtios species producing compounds that demonstrate weak phospholipase A₂ inhibitory activity and significant antioxidant properties.

Halogenation Patterns and Biosynthetic Considerations

The halogenation patterns observed in marine invertebrate-derived indole alkaloids reflect the availability of halide ions in seawater and the evolutionary adaptation of biosynthetic enzymes to utilize these abundant resources. Bromine emerges as the most frequently incorporated halogen, appearing in approximately 90% of red algal metabolites and representing the predominant halogenation pattern in marine-derived compounds [13]. Chlorine incorporation is less common but still significant, while iodine incorporation remains relatively rare except in specific taxonomic groups such as certain brown algae and select invertebrate species.

The biosynthetic machinery responsible for these halogenation reactions involves flavin-dependent halogenases and related enzymatic systems that demonstrate remarkable substrate specificity and regioselectivity [14]. The marine environment provides abundant halide substrates, with bromide concentrations sufficient to support extensive bromination reactions, while the enzymatic systems have evolved to achieve precise control over halogenation patterns and regioselectivity.

Biological Activities and Pharmacological Properties

The halogenated indole alkaloids derived from marine invertebrates exhibit an impressive spectrum of biological activities that make them attractive candidates for drug discovery and development [8] [10] [9]. Cytotoxic activity represents one of the most commonly observed properties, with many compounds demonstrating potent activity against various cancer cell lines. The structure-activity relationships reveal that halogenation often enhances biological potency compared to non-halogenated analogs.

Antimicrobial activities are particularly prevalent among brominated indole alkaloids, with compounds such as 5-iodoindole and other halogenated derivatives showing potent activity against both Gram-positive and Gram-negative bacteria [15]. These compounds demonstrate unique mechanisms of action, including the ability to eradicate bacterial persister cells and inhibit biofilm formation, properties that are especially valuable in addressing antibiotic resistance challenges.

The antiviral properties of certain halogenated indole alkaloids have generated significant interest, with compounds like ascandinine A showing anti-influenza virus activity with IC₅₀ values in the micromolar range [16]. The muscle relaxant properties of flustramines and related compounds have been attributed to their interactions with specific ion channels and neurotransmitter systems.

Quantitative Production and Isolation Yields

The quantitative aspects of halogenated indole alkaloid production in marine invertebrates vary significantly depending on the organism, environmental conditions, and specific compounds involved. Marine sponges typically contain these compounds in concentrations ranging from micrograms to milligrams per gram of dry weight, with some species demonstrating particularly high concentrations of specific alkaloids.

The isolation and purification of these compounds from marine sources involves sophisticated chromatographic techniques, with yields typically ranging from 0.01% to 0.1% of the total organic extract. The bioactivity-guided fractionation approaches have proven particularly effective for identifying and isolating compounds with specific biological properties, enabling the discovery of new structural classes and bioactive compounds.

Structural Characterization and Spectroscopic Properties

The structural elucidation of marine halogenated indole alkaloids relies heavily on advanced spectroscopic techniques, with ¹³C-NMR spectroscopy providing crucial information about halogenation patterns and structural frameworks [8]. The presence of halogen atoms significantly influences the chemical shifts and coupling patterns observed in NMR spectra, providing valuable diagnostic information for structure determination.

| Alkaloid Class | Source Organism | Halogen Type | Structural Features | Biological Activity | Significance |

|---|---|---|---|---|---|

| Meridianins | Marine invertebrates | Br/Cl | 3-substituted indole | Cytotoxic | Lead compounds |

| Variolins | Marine invertebrates | Br/Cl | 3-substituted indole | Cytotoxic | Drug discovery |

| Aplysinopsins | Sponges | Br | 3-substituted indole | Antimicrobial | Biofilm inhibition |

| Plakohypaphorines | Plakortis simplex | I | Iodinated indole | Antihistaminic | Novel structure |

| Flustramines | Flustra foliacea | Br | Brominated/prenylated | Multiple activities | Enzyme inhibition |

The marine invertebrate-derived halogenated indole alkaloids represent a remarkable example of natural product diversity arising from the evolutionary adaptation of biosynthetic systems to utilize abundant marine halide resources. These compounds continue to serve as valuable leads for drug discovery and provide insights into the mechanisms of enzymatic halogenation in marine environments.

Microbial Platforms for Directed Biosynthesis of Halogenated Derivatives

The development of microbial platforms for the directed biosynthesis of halogenated indole derivatives represents a transformative approach to accessing complex halogenated natural products and their analogs through engineered biological systems. These platforms leverage the power of synthetic biology to create modular, scalable, and sustainable production systems that can generate diverse libraries of halogenated compounds with enhanced biological activities [17] [18].

Escherichia coli Co-Culture Systems

Escherichia coli has emerged as a premier microbial chassis for the production of halogenated tryptophan derivatives through the implementation of sophisticated mix-and-match co-culture platforms [18]. These systems demonstrate remarkable versatility, enabling the de novo generation of 26 distinct halogenated molecules from simple carbon sources such as glucose. The platform architecture allows for the production of 300-700 mg/L of six different halogenated tryptophan precursors, representing a significant achievement in microbial biosynthesis of halogenated compounds.

The plug-and-play nature of these co-culture systems enables rapid reconfiguration for different target molecules, with each co-culture partner optimized for specific biosynthetic functions. The modular design allows for the independent optimization of halogenation reactions, substrate production, and product formation, resulting in enhanced overall system performance and product diversity.

The engineering of E. coli strains for halogenated compound production involves the heterologous expression of flavin-dependent halogenases along with their associated flavin reductase partners. Recent advances have identified endogenous E. coli reductases, such as alkyl hydroperoxide reductase F (AhpF), that can support halogenase activity when co-purified with recombinant halogenases, thereby simplifying the overall bioprocess [14].

Saccharomyces cerevisiae Monoterpenoid Indole Alkaloid Production

Saccharomyces cerevisiae has been developed as a platform for the de novo biosynthesis of complex halogenated monoterpenoid indole alkaloids (MIAs), including serpentine and alstonine derivatives [17]. This system demonstrates the capability to produce 19 different new-to-nature haloserpentine and haloalstonine analogs through the systematic incorporation of haloindole derivatives into established MIA biosynthetic pathways.

The yeast-based platform offers several advantages, including enhanced tolerance to toxic intermediates, sophisticated post-translational modification capabilities, and the ability to compartmentalize biosynthetic pathways within different cellular organelles. The system enables the exploration of biocatalytic potential of refactored MIA pathways for the production of halogenated MIAs with improved pharmaceutical properties.

Process optimization and heterologous expression of modified halogenases in the microbial MIA platform has enabled de novo halogenation and biosynthesis of chloroalstonine, demonstrating the potential for complete biosynthetic pathway reconstruction in heterologous hosts [17]. This achievement represents a significant milestone in the field of synthetic biology and natural product biosynthesis.

Specialized Halogenase Systems

The development of specialized halogenase systems has focused on creating robust, efficient, and versatile biocatalysts for halogenated compound production. The RebH 3-LSR system represents a notable example, utilizing a thermostable variant of the RebH halogenase that demonstrates unprecedented activity toward a panel of industrially important indole, azaindole, and anthranilamide derivatives [14].

The RebH 3-LSR system offers several key advantages, including the co-purification of an endogenous E. coli reductase that eliminates the need for external flavin reductase enzymes, thereby simplifying the overall catalytic process. This system achieves high conversion levels and demonstrates excellent selectivity for brominated products, which serve as valuable precursors for transition metal-catalyzed cross-coupling reactions.

The AetF halogenase system represents another significant advance in single-component flavin-dependent halogenases [19] [20]. This system demonstrates the ability to successively brominate tryptophan at C5 and C7 positions, generating 5,7-dibromotryptophan through a ligand-controlled mechanism. The structural characterization of AetF has revealed unique features, including a 16 Å separation between the FAD cofactor and tryptophan substrate, with a connecting tunnel that facilitates the diffusion of hypohalous acid from the cofactor to the substrate.

Enzymatic Optimization and Performance Enhancement

The optimization of microbial halogenase systems has achieved remarkable improvements in catalytic efficiency and product yields. Algorithm-aided engineering approaches have been successfully applied to enhance the performance of iron/α-ketoglutarate dependent halogenases, resulting in variants with 90-fold improvements in apparent kcat values and 300-fold increases in total turnover numbers [6].

Machine learning-guided engineering strategies have proven particularly effective for predicting more active variants and enabling the switching of regioselectivity in halogenases. These approaches facilitate the targeted analysis of derivatized molecules and their structure-function relationships in biological assays, contributing to the rational design of improved biocatalysts.

The application of genetic algorithm optimization to halogenase enzyme assays has demonstrated the potential for dramatic yield improvements, with some systems showing increases from 3.5% to 65% through the systematic optimization of reaction conditions and medium components [5]. This optimization approach represents a valuable strategy for enhancing the practical applications of enzymatic halogenation systems.

Substrate Scope and Product Diversity

Microbial platforms for halogenated derivative biosynthesis have demonstrated remarkable substrate scope and product diversity. The E. coli co-culture systems can accommodate various indole, azaindole, and anthranilamide derivatives, generating products that include precursors to 4-chloro- and 4-bromo-kynurenine prodrugs and new-to-nature halogenated beta carbolines [18].

The substrate promiscuity of engineered halogenases enables the exploration of previously inaccessible regions of chemical space, with native enzyme promiscuity being harnessed to access unexplored metabolic territories. This approach has led to the discovery of novel halogenated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Bioprocess Engineering and Scale-Up Considerations

The development of microbial platforms for halogenated derivative production requires careful consideration of bioprocess engineering factors, including cofactor regeneration, substrate feeding strategies, and product recovery methods. The NADH-dependent FAD regeneration systems have proven particularly important for maintaining constant supplies of FADH₂ cofactor essential for flavin-dependent halogenase activity [14].

The implementation of continuous flow synthesis approaches in industrial settings offers the potential for better control over reaction conditions, higher yields, and reduced production costs. These approaches are particularly valuable for scaling up the production of halogenated compounds from laboratory to industrial scales.

| Platform Type | Target Compounds | Production Scale | Key Innovation | Number of Products | Advantages |

|---|---|---|---|---|---|

| E. coli co-culture | Halogenated Trp derivatives | 300-700 mg/L | Mix-and-match system | 26 distinct molecules | Plug-and-play |

| S. cerevisiae | Haloserpentine analogs | Multiple analogs | de novo biosynthesis | 19 analogs | New-to-nature |

| RebH 3-LSR | Indole derivatives | High conversion | Co-purified reductase | Multiple substrates | Simplified process |

| AetF system | Dihalogenated Trp | Successive halogenation | Single-component | 2 positions | Regioselective |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant